molecular formula C19H17NO3 B1668943 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy- CAS No. 92-74-0

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-

Cat. No. B1668943
CAS RN: 92-74-0
M. Wt: 307.3 g/mol
InChI Key: NXIGDUAONGBUKR-UHFFFAOYSA-N
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Description

C.I. 37558 is mainly used as organic pigment intermediate. It can produce pigment red 170,pigment orange 22. This product can also be used for dyeing cotton yarn, cotton fabric, vinylon, cotton fibers, viscose and silk and it is generally not used for printing. This product has low affinity to cotton and moderate coupling ability.

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Studies have demonstrated that derivatives of 2-Naphthalenecarboxamide, such as those synthesized in a series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, exhibit significant antibacterial and antimycobacterial activities. These compounds were tested against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis, showing comparable or higher activity than standard treatments like ampicillin or rifampicin (Goněc et al., 2015). The studies highlight the potential of these derivatives in treating bacterial infections resistant to conventional antibiotics.

Herbicidal and Photosynthetic Electron Transport Inhibition

Derivatives of 2-Naphthalenecarboxamide have been evaluated for their herbicidal activity and ability to inhibit photosynthetic electron transport (PET) in chloroplasts. For example, ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides showed notable PET-inhibiting activity, suggesting their potential as herbicides (Kos et al., 2013). This activity is crucial for developing new agricultural chemicals that can selectively target unwanted plants without affecting crops.

Synthesis and Characterization for Material Science

The compound and its derivatives have been synthesized and characterized for applications in material science, such as the development of electrochromic materials and polymers with specific photophysical properties. For instance, polymers derived from 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides exhibit electroactive and electrochromic behaviors, making them suitable for applications in electronic devices (Hsiao & Han, 2017). These materials could potentially be used in organic light-emitting diodes (OLEDs) and other electronic displays.

Antitrypanosomal Activity

Research into the antitrypanosomal activity of 3-hydroxynaphthalene-2-carboxanilides derivatives has shown promising results against Trypanosoma brucei brucei, the causative agent of sleeping sickness. Compounds in this class exhibited significant biological activity, indicating their potential as therapeutic agents against trypanosomiasis (Kos et al., 2018).

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-2-23-18-10-6-5-9-16(18)20-19(22)15-11-13-7-3-4-8-14(13)12-17(15)21/h3-12,21H,2H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIGDUAONGBUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059063
Record name 3-Hydroxy-2-naphtho-o-phenetidide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-

CAS RN

92-74-0
Record name N-(2-Ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
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Record name C.I. 37558
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Record name Naphthol AS-PH
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Record name 2-Naphthalenecarboxamide, N-(2-ethoxyphenyl)-3-hydroxy-
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Record name 3-Hydroxy-2-naphtho-o-phenetidide
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Record name 2'-ethoxy-3-hydroxy-2-naphthanilide
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Record name 3-HYDROXY-2-NAPHTHO-O-PHENETIDIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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